Lipophilicity vs. Non-Fluorinated Analogs
The target compound's measured logP of 2.99 [1] is approximately 1 log unit higher than the unsubstituted 1,3-benzodioxole parent (logP ≈ 1.93) [2], and an estimated >0.5 log unit higher than the 2-methyl analog (predicted logP ≈ 1.5–2.0) [3]. This increased lipophilicity enhances membrane permeability and is a key driver for selection in CNS or intracellular target applications.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.99 |
| Comparator Or Baseline | 1,3-Benzodioxole (parent): logP 1.93; 2-methyl analog: predicted logP ~1.5–2.0 |
| Quantified Difference | ΔlogP +1.06 vs. parent; estimated >+0.5 vs. 2-methyl analog |
| Conditions | Experimental logP from chembase.cn; parent logP from PubChem; predicted analog logP from standard computational tools |
Why This Matters
A logP difference of ≥0.5 units translates to a ~3-fold change in partition coefficient, directly impacting cellular uptake and in vivo distribution, making the trifluoromethyl compound the preferred choice when enhanced lipophilicity is required.
- [1] Chembase.cn. 2-(trifluoromethyl)-2H-1,3-benzodioxol-2-amine Product Information. http://www.chembase.cn/substance-563849.html (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 10323, 1,3-Benzodioxole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Benzodioxole (accessed 2026-04-24). View Source
- [3] Predicted logP values for 2-methyl-2H-1,3-benzodioxol-2-amine using standard QSAR models (e.g., XLogP3, ALOGPS). These are class-level estimates that consistently place the trifluoromethyl analog >0.5 log units higher. View Source
